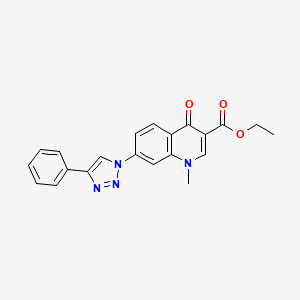

ethyl 1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate

Descripción

Ethyl 1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,4-dihydroquinoline core substituted with a methyl group at position 1, a 4-phenyl-1,2,3-triazole moiety at position 7, and an ethoxycarbonyl group at position 2.

Propiedades

IUPAC Name |

ethyl 1-methyl-4-oxo-7-(4-phenyltriazol-1-yl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-3-28-21(27)17-12-24(2)19-11-15(9-10-16(19)20(17)26)25-13-18(22-23-25)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJXPYHNVBNFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)N3C=C(N=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a triazole moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate has shown effectiveness against various bacterial strains. In a study evaluating its antibacterial activity, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones (Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antibacterial activity of the compound against selected bacterial strains.

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

A case study involving MCF-7 cells reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating a potent anticancer effect. The results are summarized in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Bcl-2 modulation |

Table 2: Anticancer activity of ethyl 1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production. In a study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes involved in microbial metabolism.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells via mitochondrial pathways.

- Modulation of Immune Response : It alters cytokine profiles in inflammatory conditions.

Comparación Con Compuestos Similares

Structural Analogues in the 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Family

Key structural analogues of this compound include derivatives with variations at positions 1, 7, and other substituents (Table 1). These modifications influence electronic properties, solubility, and bioactivity:

Table 1: Structural and Substituent Comparisons

Substituent Effects on Pharmacological and Physicochemical Properties

- Bulky substituents (e.g., dichlorobenzyl in ) may enhance receptor selectivity but reduce aqueous solubility.

Position 7 Substituents :

- Phenyl Triazole : Introduces a planar aromatic system capable of π-π stacking with protein residues, a feature absent in halogen- or methoxy-substituted analogues .

- Trifluoromethyl (6i) : Enhances metabolic stability due to fluorine’s electronegativity, whereas the triazole group in the target compound may offer hydrogen-bonding versatility .

- Halogens (6h) : Bromo and fluoro substituents may improve binding to hydrophobic pockets in enzymes but lack the triazole’s directional interaction capacity .

- Synthetic Routes: The target compound’s synthesis likely involves cyclization of intermediate precursors followed by N-alkylation, similar to methods described for related 1,4-dihydroquinolines . Introduction of the triazole moiety may require copper-catalyzed azide-alkyne cycloaddition (CuAAC), a step distinct from halogenation or methoxylation in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.